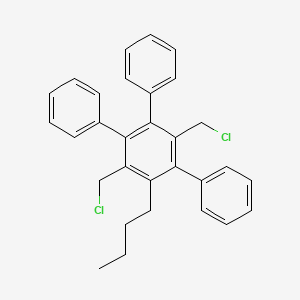
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene is an organic compound characterized by its complex aromatic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by chloromethylation. The reaction conditions often require the use of strong acids like hydrochloric acid or Lewis acids such as aluminum chloride to facilitate the alkylation and chloromethylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
化学反应分析
Types of Reactions
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
科学研究应用
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential as a building block in drug development.
作用机制
The mechanism of action of 1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive chloromethyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The aromatic structure also allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions.
相似化合物的比较
Similar Compounds
Comparison
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene is unique due to its triphenylbenzene core, which provides a rigid and planar structure. This distinguishes it from compounds like 1-Butyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride, which has a more flexible pyrrolidine ring. The presence of multiple phenyl groups also enhances its potential for π-π interactions, making it more suitable for applications in materials science and organic synthesis.
属性
CAS 编号 |
918643-72-8 |
|---|---|
分子式 |
C30H28Cl2 |
分子量 |
459.4 g/mol |
IUPAC 名称 |
1-butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene |
InChI |
InChI=1S/C30H28Cl2/c1-2-3-19-25-26(20-31)29(23-15-9-5-10-16-23)30(24-17-11-6-12-18-24)27(21-32)28(25)22-13-7-4-8-14-22/h4-18H,2-3,19-21H2,1H3 |
InChI 键 |
DMHMJKKHCIHQBV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=C(C(=C1C2=CC=CC=C2)CCl)C3=CC=CC=C3)C4=CC=CC=C4)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


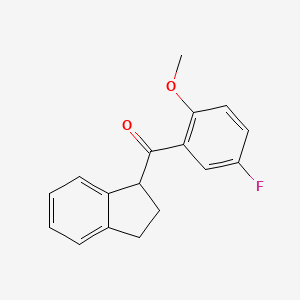

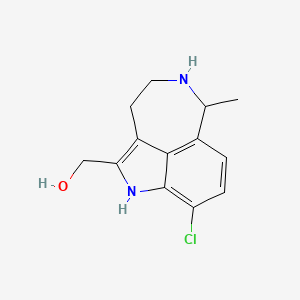
![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
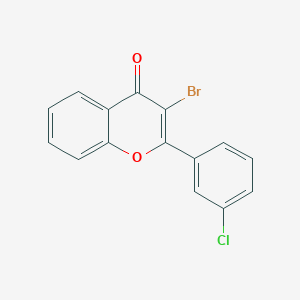
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)
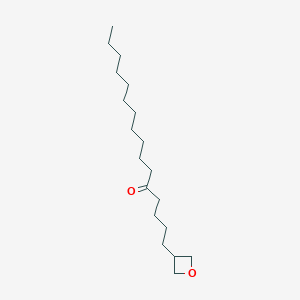
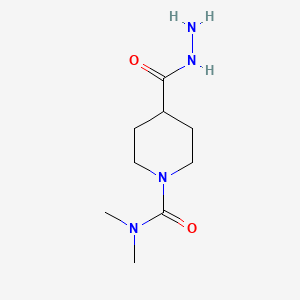

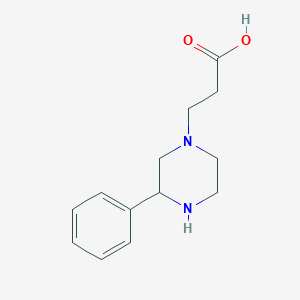
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
